REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[c:8]([O:14][CH3:15])[cH:9][c:10]([O:12][CH3:13])[cH:11]1.[CH3:21][OH:22].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:21])[c:8]([O:14][CH3:15])[cH:9][c:10]([O:12][CH3:13])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(C(=O)O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1c(OC)cc(OC)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |